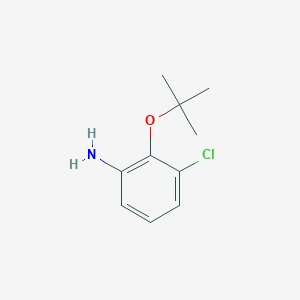

2-(Tert-butoxy)-3-chloroaniline

Description

Contextualization of Aniline (B41778) Derivatives in Organic Synthesis

Aniline derivatives are indispensable reactants in organic synthesis. vulcanchem.com The amino group (-NH₂) makes the aromatic ring highly reactive towards electrophilic substitution and allows for a variety of transformations, such as diazotization, which opens pathways to numerous other functional groups. nih.govgsconlinepress.com This versatility makes them crucial starting materials for agrochemicals, pharmaceuticals, and pigments. atamanchemicals.com The specific nature and position of substituents on the aniline ring profoundly influence the molecule's physical properties and chemical reactivity, allowing chemists to fine-tune its behavior for specific applications.

Role of Halogenation and Alkoxy Substitution in Aniline Reactivity

The introduction of halogen and alkoxy groups onto the aniline ring significantly modifies its electronic and steric properties.

Halogenation: A halogen atom, such as the chlorine in 2-(tert-butoxy)-3-chloroaniline, is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect decreases the electron density of the benzene (B151609) ring and reduces the basicity of the amino group. google.com Halogens are also ortho-, para-directing in electrophilic aromatic substitution reactions, although they deactivate the ring. nii.ac.jp The presence of a halogen can be a key feature for biological activity or a handle for further synthetic transformations, such as cross-coupling reactions. chemicalbook.com

Alkoxy Substitution: An alkoxy group, like the tert-butoxy (B1229062) group, is an electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic system. This increases the electron density of the ring, making it more reactive towards electrophiles. nih.gov However, the tert-butoxy group is notably bulky, which introduces significant steric hindrance. This steric effect can direct incoming reagents to less hindered positions and influence the conformational preferences of the molecule.

In this compound, the interplay between the electron-withdrawing chlorine and the bulky, electron-donating tert-butoxy group creates a unique reactivity profile, making it an interesting subject for synthetic and mechanistic investigation.

Overview of Research Trajectories for Aryl Amines in Contemporary Organic Chemistry

Modern research on aryl amines is focused on several key areas. There is a strong emphasis on developing novel, efficient, and selective methods for their synthesis, particularly through catalytic C-N bond formation and C-H activation/amination reactions. atamanchemicals.comacs.org These methods aim to provide access to complex aniline derivatives with high functional group tolerance under mild conditions. acs.org Furthermore, there is significant interest in the synthesis of atropisomeric anilides, which are chiral molecules with restricted rotation around an N-aryl bond, for applications in asymmetric catalysis. researchgate.net Computational studies, often using Density Functional Theory (DFT), are increasingly employed to understand reaction mechanisms, predict selectivity, and elucidate the electronic structure of these compounds. nih.govresearchgate.net

Delimitation of Research Scope for this compound

Given its specific substitution pattern, research interest in this compound is primarily concentrated on its role as a specialized chemical intermediate. The analysis of this compound is best approached by focusing on its synthesis, the mechanistic principles governing its reactions, its theoretical properties, and its potential use in constructing more elaborate molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | 3-chloro-2-(tert-butoxy)aniline |

| InChIKey | ITDSTZDXGYTUNV-UHFFFAOYSA-N |

Table generated from data in vulcanchem.comnih.gov.

The synthesis of this compound is not widely documented in dedicated literature but can be inferred from established methodologies for preparing substituted anilines. A plausible synthetic route would involve a multi-step process starting from a more readily available precursor like 3-chloroaniline (B41212). vulcanchem.com

A key step in many syntheses involving anilines is the protection of the highly reactive amino group to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the aniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). gsconlinepress.comgsconlinepress.com For instance, the protection of 3-chloroaniline has been reported to proceed in an aqueous medium to yield tert-butyl (3-chlorophenyl)carbamate. gsconlinepress.com

Reported Spectral Data for tert-butyl (3-chlorophenyl)carbamate (A Precursor Intermediate)

| Spectral Data Type | Observed Values |

|---|---|

| IR (KBr, cm⁻¹) | 3414 (N-H stret.), 2934 (C-H), 1690 (C=O), 1616, 1540 (C=C), 1482 (C-N), 1283 (C-Cl), 1158 (C-O) |

| ¹H-NMR (500MHz, CDCl₃, δ ppm) | 1.50 (s, 9H, -C(CH₃)₃), 6.77 (s, 1H, Ar-H), 6.96 (s, 1H, Ar-H), 6.98 (dt, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.51 (s, 1H, N-H) |

| ¹³C-NMR (500MHz, CDCl₃, δ ppm) | 28.29 (3CH₃), 81.02 (C(CH₃)₃), 116.40, 118.52, 123.02, 129.90, 134.74, 139.57 (Ar-C), 152.42 (C=O) |

Table data sourced from gsconlinepress.com.

Following protection, the introduction of the tert-butoxy group at the C-2 position would be the next challenge. This ortho-alkoxylation could potentially be achieved through various modern synthetic methods, possibly involving directed ortho-lithiation or transition-metal-catalyzed C-H activation, although specific conditions for this transformation are not readily found in the literature. The final step would be the deprotection of the amino group to yield the target molecule. The mechanism would be dictated by the specific synthetic route chosen, with the steric bulk of the existing substituents playing a major role in directing the regioselectivity of the C-O bond formation.

While specific computational studies on this compound are not prominent in the literature, theoretical methods are a powerful tool for understanding such molecules. DFT calculations are frequently used to investigate the electronic structure, reactivity, and spectroscopic properties of substituted anilines. nih.gov

For this compound, computational analysis could provide valuable insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles, particularly how the bulky tert-butoxy group influences the planarity of the molecule and the orientation of the substituents.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the electrostatic potential map. This would quantify the electronic effects of the chloro and tert-butoxy groups, helping to predict sites of electrophilic or nucleophilic attack.

Reaction Energetics: Modeling the energy profiles of potential reactions, such as electrophilic substitution or N-functionalization, to predict reaction barriers and thermodynamic stability of intermediates and products. nih.gov Such studies have been used to determine that for radical additions to anilines, the polarity of the reactants is a key factor. nih.gov

The value of this compound lies in its potential as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the amino, tert-butoxy, and chloro groups offers a unique platform for further chemical modification.

The primary amine can be readily transformed into a wide range of other functional groups. It can be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing halides, hydroxyl, or cyano groups. nih.gov The chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. The aromatic ring itself remains available for further substitution, with the existing groups directing the position of new substituents. The tert-butoxy group, while generally stable, could potentially be cleaved under specific acidic conditions to reveal a phenol (B47542), adding another layer of synthetic versatility. This combination of reactive sites makes the molecule a potentially valuable precursor for generating libraries of complex compounds for biological screening.

An in-depth examination of the synthetic strategies for producing this compound and related chemical structures reveals a variety of sophisticated chemical techniques. These methods focus on the precise formation of aryl ether bonds and the selective placement of functional groups on the aromatic ring. This article explores these methodologies, providing a detailed look at the core chemical principles and research findings that enable the construction of this specific molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

3-chloro-2-[(2-methylpropan-2-yl)oxy]aniline |

InChI |

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,12H2,1-3H3 |

InChI Key |

ITDSTZDXGYTUNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=C1Cl)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment and Conformation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 2-(tert-butoxy)-3-chloroaniline is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the tert-butoxy (B1229062) group. The aromatic region would likely show a complex multiplet pattern for the three protons on the substituted benzene (B151609) ring. Their chemical shifts would be influenced by the electronic effects of the amino, tert-butoxy, and chloro substituents. The nine protons of the tert-butyl group are expected to appear as a sharp singlet, a characteristic feature due to their chemical equivalence and the absence of adjacent protons for coupling. The amine (-NH₂) protons may present as a broad singlet, though its position and even presence can be variable depending on the solvent and concentration.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | Multiplet | 3H |

| Amine-H | Variable (e.g., 3.5 - 5.0) | Broad Singlet | 2H |

| Tert-butyl-H | ~1.3 | Singlet | 9H |

Note: The exact chemical shifts and coupling constants would require experimental determination.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, signals are expected for the six distinct aromatic carbons and the two types of carbons in the tert-butoxy group (the quaternary carbon and the three equivalent methyl carbons). The chemical shifts of the aromatic carbons are dictated by the nature of the substituents. For instance, the carbon atom bonded to the oxygen of the tert-butoxy group (C-2) would be shifted significantly downfield, while the carbon attached to the chlorine atom (C-3) would also show a characteristic downfield shift.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-H | 115 - 130 |

| Tert-butyl (quaternary) | ~80 |

| Tert-butyl (methyl) | ~29 |

Note: These are estimated chemical shift ranges and require experimental verification.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. In the case of this compound, COSY would be instrumental in deciphering the coupling network among the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated aromatic carbon by linking its ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butoxy group, as well as the aromatic carbon at the C-2 position.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and the C-Cl stretching.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1050 - 1250 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₄ClNO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 199.68 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

A common fragmentation pathway for tert-butoxy substituted aromatic compounds is the loss of a tert-butyl group or isobutylene. Therefore, significant fragment ions might be observed corresponding to the loss of C₄H₉ (57 amu) or C₄H₈ (56 amu).

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

| [M]⁺ | ~199/201 | Molecular Ion |

| [M - C₄H₉]⁺ | ~142/144 | Loss of tert-butyl radical |

| [M - C₄H₈]⁺ | ~143/145 | Loss of isobutylene |

Note: The relative intensities of these peaks would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Should this compound be a crystalline solid, X-ray crystallography could provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the solid state. However, obtaining single crystals suitable for X-ray diffraction analysis is a prerequisite for this technique. To date, no public records of the crystal structure of this compound have been found.

Bond Lengths, Bond Angles, and Torsional Angles

A definitive understanding of the molecular geometry of this compound would be derived from single-crystal X-ray diffraction analysis. This powerful technique would provide precise measurements of the distances between bonded atoms (bond lengths), the angles formed between adjacent bonds (bond angles), and the dihedral angles that describe the conformation of the molecule (torsional angles).

In the absence of publicly available crystallographic data for this compound, we are unable to provide a specific data table of its bond lengths, bond angles, and torsional angles. Such a table would typically be populated with experimentally determined values for all constituent bonds and angles within the molecule, including:

C-C bonds within the aniline (B41778) ring.

C-N bond of the aniline moiety.

C-Cl bond .

C-O bond of the tert-butoxy group.

O-C bond within the tert-butoxy group.

C-H bonds on the aromatic ring and the tert-butyl group.

N-H bonds of the amino group.

Similarly, the bond angles, such as those around the sp²-hybridized carbons of the benzene ring and the sp³-hybridized carbon and oxygen of the tert-butoxy group, would be detailed. Torsional angles would be crucial in defining the orientation of the tert-butoxy group relative to the plane of the aniline ring and any puckering of the ring itself.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. A thorough analysis of the crystal structure of this compound would reveal the nature and geometry of these interactions.

Without experimental crystal structure data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be presented. However, based on its molecular structure, several types of intermolecular interactions would be anticipated to play a role in its solid-state assembly:

Hydrogen Bonding: The primary amine group (-NH₂) is a classic hydrogen bond donor, and the oxygen atom of the tert-butoxy group and the nitrogen atom itself can act as hydrogen bond acceptors. It would be expected that N-H···O and N-H···N hydrogen bonds are present, potentially forming chains or more complex networks of molecules. The chlorine atom could also act as a weak hydrogen bond acceptor.

Halogen Bonding: The chlorine atom on the aromatic ring could potentially participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule, such as the oxygen or nitrogen atom.

A detailed crystallographic study would provide the specific distances and angles of these interactions, allowing for a quantitative description of the packing arrangement and the motifs formed by the intermolecular forces.

Computational and Quantum Chemical Analyses of 2 Tert Butoxy 3 Chloroaniline

Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems, including substituted anilines. nih.govnih.gov This method is favored for its balance of accuracy and computational cost. DFT calculations, particularly using hybrid functionals like B3LYP, are employed to locate the ground state geometry of 2-(tert-butoxy)-3-chloroaniline. tandfonline.comafit.edu

The process involves an iterative optimization of the molecular geometry to find the minimum energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the bulky tert-butoxy (B1229062) group and the chloro substituent on the aniline (B41778) ring introduces steric and electronic effects that significantly influence the final geometry. The orientation of the tert-butoxy group relative to the phenyl ring and the amino group is a key factor in determining the molecule's conformational preferences.

Beyond DFT, other computational methods are also utilized to study molecular geometry.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate geometric parameters. For substituted anilines, ab initio calculations have been used to refine structural details and to benchmark the results obtained from other methods. nih.gov

Semi-Empirical Methods: These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are significantly faster and can be used for preliminary conformational searches of large molecules or to screen a large number of conformers before applying more rigorous computational techniques.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are crucial indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The tert-butoxy group, being an electron-donating group, will likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro group will tend to lower the energy of both the HOMO and LUMO.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the interplay of the electron-donating tert-butoxy group and the electron-withdrawing chloro group will influence the HOMO-LUMO gap. The electron-donating group raises the HOMO energy, while the electron-withdrawing group lowers the LUMO energy, collectively leading to a smaller energy gap compared to unsubstituted aniline. This smaller gap implies that this compound is likely to be more reactive than aniline itself.

| Parameter | Energy (eV) |

|---|---|

| HOMO-LUMO Gap (ΔE) | 4.90 |

The distribution of electron density within a molecule is not uniform and can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of a molecule.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amino group and potentially on the oxygen atom of the tert-butoxy group, making these sites favorable for interaction with electrophiles. The hydrogen atoms of the amino group and the area around the chloro substituent might exhibit a more positive potential (blue or greenish-blue), indicating their susceptibility to nucleophilic interactions. The MEP map is a powerful tool for predicting the sites of electrophilic and nucleophilic reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

NBO analysis is a theoretical method used to study bonding, interactions between bonds, and the delocalization of electron density within a molecule. pdx.edunih.gov It provides insight into intramolecular and intermolecular interactions and the stability conferred by hyperconjugative effects.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties. These predictions are then often compared with experimental data to validate the computational model.

Nuclear Magnetic Resonance (NMR) Chemical Shift PredictionsTheoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.pdx.eduThese predictions are valuable for assigning peaks in experimental spectra and for confirming the structure of the compound.docbrown.infoFor this compound, distinct signals would be predicted for the protons and carbons of the aniline ring and the tert-butoxy group.

While these computational methods are standard, their application to this compound has not been documented in available scientific sources. Therefore, the specific data tables and detailed research findings requested for this compound cannot be provided.

Global and Local Reactivity Descriptors

Global reactivity descriptors are derived from the change in energy of a chemical system with respect to the change in its number of electrons. nih.gov These descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), offer a quantitative measure of a molecule's stability and reactivity. researchgate.netmdpi.com

Chemical Hardness and Softness

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. researchgate.net A high value of chemical hardness indicates a molecule is "hard," meaning it has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less reactive and more stable. ias.ac.in Conversely, a low chemical hardness value signifies a "soft" molecule, which has a small HOMO-LUMO gap and is therefore more polarizable and reactive. researchgate.netias.ac.in

Chemical softness (S) is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's polarizability. researchgate.netnih.gov High softness corresponds to high reactivity. researchgate.net

The chemical hardness and softness can be calculated using the energies of the HOMO and LUMO as follows:

η = (ELUMO - EHOMO) / 2

S = 1 / η

While no specific experimental or computational studies on this compound are publicly available, a hypothetical set of global reactivity descriptors is presented in Table 1 for illustrative purposes. These values are not derived from actual quantum chemical calculations but serve to demonstrate the application of these concepts.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value | Unit |

| Chemical Hardness | η | 2.5 | eV |

| Chemical Softness | S | 0.4 | eV⁻¹ |

| Electrophilicity Index | ω | 1.8 | eV |

Electrophilicity Index

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, effectively acting as an electrophile. nih.govrsc.orgresearchgate.netresearchgate.netacs.org It is a measure of the energy stabilization a system experiences when it acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov The electrophilicity index is calculated using the electronic chemical potential (μ) and the chemical hardness (η):

ω = μ² / (2η)

where the electronic chemical potential is approximated as:

μ = (EHOMO + ELUMO) / 2

A high electrophilicity index suggests that the molecule is a good electron acceptor. nih.gov

The Fukui function can be condensed to atomic centers to provide a set of values that indicate the reactivity of each atom in the molecule. wikipedia.orgnih.gov There are three main types of condensed Fukui functions:

fk+ for nucleophilic attack: This function measures the reactivity of an atomic site k towards a nucleophile. A higher value of fk+ indicates a greater susceptibility to nucleophilic attack (i.e., the site is more electrophilic). researchgate.net

fk- for electrophilic attack: This function indicates the reactivity of an atomic site k towards an electrophile. A larger fk- value suggests a greater susceptibility to electrophilic attack (i.e., the site is more nucleophilic). researchgate.net

fk0 for radical attack: This function is the average of fk+ and fk- and is used to predict the sites of radical attack.

By calculating these Fukui functions, it is possible to rank the atoms in this compound in terms of their likelihood to undergo nucleophilic or electrophilic attack. For instance, in substituted anilines, the nitrogen atom of the amino group and specific carbons in the aromatic ring are often key sites of reactivity. tandfonline.comnih.govumn.edu

Without specific computational results for this compound, a hypothetical data table (Table 2) is provided to illustrate how Fukui functions can pinpoint reactive sites. The numbering of the atoms in the table corresponds to a standard IUPAC numbering scheme for the aniline ring.

Table 2: Hypothetical Condensed Fukui Functions for this compound

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

| C1 | 0.05 | 0.10 |

| C2 | 0.12 | 0.03 |

| C3 | 0.15 | 0.02 |

| C4 | 0.08 | 0.18 |

| C5 | 0.04 | 0.09 |

| C6 | 0.07 | 0.25 |

| N | 0.03 | 0.20 |

| O | 0.09 | 0.04 |

| Cl | 0.18 | 0.01 |

In this hypothetical scenario, the chlorine atom (Cl) would be the most likely site for nucleophilic attack, while the C6 and nitrogen (N) atoms would be the most susceptible to electrophilic attack. This type of analysis is crucial for understanding and predicting the chemical behavior of this compound in various reactions.

Synthetic Applications and Derivatization Strategies

2-(Tert-butoxy)-3-chloroaniline as a Building Block in Heterocyclic Synthesis

The inherent reactivity of the amino group, coupled with the directing effects of the tert-butoxy (B1229062) and chloro substituents, makes this compound a valuable precursor for the synthesis of various heterocyclic systems. nih.govnd.eduscribd.com Nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govchemmethod.com

Construction of Quinoline (B57606) Derivatives

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. nih.govnih.gov The synthesis of quinoline derivatives often involves the cyclization of anilines with appropriate three-carbon units. While direct examples of using this compound for quinoline synthesis are not extensively detailed in the provided search results, the general principles of quinoline synthesis can be applied. For instance, the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide to formylate an activated aromatic ring followed by cyclization, is a common method for constructing the quinoline core. researchgate.net The tert-butoxy group in this compound would activate the aniline (B41778) ring towards electrophilic substitution, potentially directing the formylation to the para-position, which is a key step in established quinoline syntheses. nih.gov

Another relevant approach is the three-component deaminative coupling reaction, which has been shown to be effective for the synthesis of 2,3-disubstituted quinolines from anilines, aldehydes, and allylamines, catalyzed by a ruthenium complex. rsc.org This method offers a step-efficient route to complex quinoline structures. rsc.org The electronic nature of the substituents on the aniline can influence the reaction, and the electron-donating tert-butoxy group could potentially facilitate the initial imine formation. rsc.org

The synthesis of various quinoline derivatives, such as 2-chloro-3-formylquinolines and their subsequent transformation into other heterocyclic systems like pyrazoles, pyrimidines, and oxazoles, highlights the versatility of substituted anilines as precursors. nih.govresearchgate.net The chloro-substituent on the aniline ring can be retained in the final quinoline product, offering a handle for further functionalization. nih.gov

Formation of Other Nitrogen-Containing Heterocycles

Beyond quinolines, this compound can be envisioned as a precursor for other nitrogen-containing heterocycles. nih.govnd.edupitt.edu For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various five- and six-membered rings. The synthesis of pyrazoles, for instance, can be achieved by reacting a suitable precursor with hydrazine (B178648) hydrate. researchgate.netnih.gov Similarly, reactions with β-ketoesters could yield dihydropyridinone derivatives.

The synthesis of fused heterocyclic systems is another area where this aniline derivative could be employed. For example, the reaction with 2-chlorobenzoyl chloride could lead to the formation of an amide, which upon intramolecular cyclization, could yield a dibenzoxazepine (B10770217) derivative. The tert-butoxy group, due to its steric bulk, can influence the regioselectivity of such cyclization reactions.

Synthesis of Substituted Thiocarbamide Derivatives

Recent research has demonstrated the successful synthesis of substituted thiocarbamide (thiourea) derivatives starting from 3-chloroaniline (B41212), which is structurally related to this compound. gsconlinepress.comgsconlinepress.comgrafiati.com This suggests a viable pathway for utilizing this compound in the preparation of novel thiocarbamide compounds. Thiocarbamides are valuable compounds in medicinal and agricultural chemistry and serve as versatile intermediates in organic synthesis. gsconlinepress.comgsconlinepress.comisca.me

Condensation Reactions with Thiourea (B124793) Precursors

A key step in the synthesis of substituted thiocarbamides is the condensation of an amine with a thiourea precursor. gsconlinepress.comgsconlinepress.com In a reported study, 3-chloroaniline was first protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. gsconlinepress.comgsconlinepress.com This Boc-protected aniline was then reacted with various substituted thioureas in isopropanol (B130326) to yield amino group-protected 3-substituted thiocarbamido aniline derivatives. gsconlinepress.com A similar strategy could be employed with this compound. The existing tert-butoxy group might eliminate the need for an additional protection step of a different functional group, streamlining the synthetic process.

The general reaction scheme would involve the direct condensation of this compound with a suitable isothiocyanate or a pre-formed thiourea derivative. The reaction conditions would likely involve a polar solvent and potentially a base to facilitate the reaction.

| Reactant 1 | Reactant 2 | Product | Reference |

| Boc-protected 3-chloroaniline | Substituted thiourea | Amino group protected 3-substituted thiocarbamido aniline derivative | gsconlinepress.com |

| This compound | Isothiocyanate | N-(2-(tert-butoxy)-3-chlorophenyl)-N'-substituted thiourea |

Functionalization of the Thiocarbamide Moiety

Once the thiocarbamide derivative of this compound is formed, the thiocarbamide moiety itself can be further functionalized. Thioureas can undergo a variety of reactions, including alkylation on the sulfur atom and cyclization reactions to form heterocyclic compounds such as thiazoles and thiadiazines. nih.govisca.me For instance, reaction with α-haloketones can lead to the formation of 2-aminothiazole (B372263) derivatives, a scaffold present in many biologically active molecules.

The presence of the this compound core can influence the reactivity and properties of the resulting thiocarbamide derivatives and their downstream products. The steric and electronic effects of the substituents would play a role in directing the course of these functionalization reactions.

Preparation of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to complex molecular frameworks that can serve as the basis for the development of new materials or biologically active compounds. mdpi.comresearchgate.net this compound, with its unique substitution pattern, can be a key starting material for the construction of such scaffolds.

For example, the aniline functionality can be diazotized and subjected to various coupling reactions, such as the Suzuki or Heck reaction, to introduce new carbon-carbon bonds. The chloro substituent also provides a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The tert-butoxy group can be cleaved under acidic conditions to reveal a hydroxyl group, which can then be used for further derivatization, such as ether or ester formation. This sequential functionalization allows for the construction of highly complex and diverse molecular architectures.

The synthesis of β-lactams (azetidin-2-ones) through the Staudinger ketene-imine cycloaddition is another example of building advanced scaffolds. mdpi.com While the provided information details the reaction of 3,4,5-trimethoxyaniline, a similar approach could be envisioned for this compound, leading to novel β-lactam structures. mdpi.com

The development of synthetic routes to complex natural products and their analogues often relies on the availability of versatile building blocks. ias.ac.in this compound, with its potential for diverse functionalization, represents a valuable tool in the arsenal (B13267) of synthetic organic chemists for the creation of novel and advanced organic scaffolds.

Creation of Structurally Complex Aniline Derivatives

The derivatization of this compound can lead to a variety of structurally complex aniline derivatives. The primary amino group is a key functional handle for a multitude of chemical transformations. For instance, acylation, alkylation, and arylation reactions can be employed to introduce diverse substituents, thereby modifying the electronic and steric properties of the molecule.

A common strategy involves the protection of the amine functionality, for example, with a di-tert-butyl dicarbonate (Boc) group. gsconlinepress.com This protecting group strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the amine. Although this has been demonstrated with the related 3-chloroaniline, the same principle applies to this compound. gsconlinepress.comgsconlinepress.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds and could be applied to this compound to create complex diarylamines or N-aryl heterocycles. wikipedia.orgnih.govorganic-chemistry.org The choice of phosphine (B1218219) ligands is critical in these reactions to achieve high yields and selectivity, with bulky, electron-rich ligands often being preferred. nih.govtcichemicals.com

Furthermore, the inherent reactivity of the aniline core allows for electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents. The bulky tert-butoxy group may sterically hinder reactions at the adjacent positions, influencing the regioselectivity of such transformations.

Strategies for Enabling Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms of the starting materials. beilstein-journals.org The aniline functionality of this compound makes it a suitable component for several named MCRs.

Ugi and Passerini Reactions: The primary amine of this compound can participate in the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). wikipedia.orgsynarchive.comorganic-chemistry.orgchem-station.comchemistnotes.comthieme-connect.denih.govnih.govrug.nlbas.bg

In the Ugi reaction , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. nih.govnih.govrug.nlbas.bg By employing this compound as the amine component, a diverse library of peptide-like scaffolds can be generated.

The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgsynarchive.comorganic-chemistry.orgchem-station.comchemistnotes.com While the aniline itself is not a direct component, it can be a precursor to isocyanides, which are key reactants in this transformation.

The steric hindrance from the ortho-tert-butoxy group might influence the reaction rates and yields in these MCRs, potentially requiring optimized reaction conditions.

Other Multi-Component Reactions: The reactivity of the aniline group also allows for its potential inclusion in other MCRs, such as the synthesis of various heterocyclic systems. For example, reactions leading to quinolines, pyrimidines, or other nitrogen-containing heterocycles often utilize aniline derivatives as starting materials. researchgate.netamazonaws.com

Development of High-Value Chemical Intermediates

This compound can serve as a precursor for the synthesis of various high-value chemical intermediates. The strategic placement of the chloro and tert-butoxy groups can be exploited to direct further functionalization.

For instance, the chlorine atom can be substituted via nucleophilic aromatic substitution (SNA_r) reactions, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. Alternatively, the chlorine atom can be a site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

The tert-butoxy group can be cleaved under acidic conditions to reveal a hydroxyl group. This deprotection step would yield 2-amino-6-chlorophenol, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. The resulting phenol (B47542) can then undergo further reactions, such as etherification or esterification, to introduce additional diversity.

A hypothetical synthetic pathway could involve the initial derivatization of the amine, followed by modification at the chloro-position, and concluding with the deprotection of the tert-butoxy group to unmask the phenol. This stepwise approach allows for the controlled construction of highly functionalized aromatic compounds.

Design Principles for Novel Molecular Architectures Utilizing this compound

The design of novel molecular architectures based on the this compound scaffold is guided by the strategic utilization of its functional groups and the inherent steric and electronic properties of the molecule.

Scaffold-Based Drug Design: In drug discovery, scaffolds are core structures upon which various substituents are appended to create a library of compounds for biological screening. nih.gov this compound can act as a foundational scaffold. The aniline nitrogen and the aromatic ring provide points for diversification. The bulky tert-butoxy group can be a key element in modulating the conformation of the molecule and its interaction with biological targets.

Synthesis of Fused Heterocyclic Systems: The ortho-amino and meta-chloro substitution pattern can be exploited for the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form new rings. A hypothetical strategy could involve the N-alkylation of the amine with a chain containing a suitable functional group that can then react with the aromatic ring, potentially facilitated by the displacement of the chlorine atom, to form a fused ring system.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Mechanistic Insights

While no dedicated, peer-reviewed synthesis of 2-(tert-butoxy)-3-chloroaniline is prominently documented, its preparation can be logically designed through a two-step sequence rooted in fundamental organic reactions. This proposed pathway relies on the powerful directing effects of nitro groups in nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Pathway:

Nucleophilic Aromatic Substitution (SNAr): The synthesis would likely commence with a precursor such as 1,2-dichloro-3-nitrobenzene. The strongly electron-withdrawing nitro group deactivates the aromatic ring for electrophilic attack but potently activates the positions ortho and para to it for nucleophilic attack. In this precursor, the chlorine atom at the C-2 position is activated for substitution. Reaction with a strong nucleophile, such as sodium tert-butoxide or potassium tert-butoxide, would displace the C-2 chlorine to form the intermediate, 2-(tert-butoxy)-1-chloro-3-nitrobenzene.

Reduction of the Nitro Group: The subsequent step involves the selective reduction of the nitro group to a primary amine. This is a standard and robust transformation, which can be achieved through various well-established methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or metal-acid reduction (e.g., using tin or iron in the presence of hydrochloric acid). google.comatamanchemicals.com

Mechanistic Insights: The cornerstone of this synthetic strategy is the SNAr mechanism. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a two-stage addition-elimination process.

Addition Step: The tert-butoxide anion, a potent nucleophile, attacks the electron-deficient carbon atom at the C-2 position, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization and acts as the driving force for the reaction.

Elimination Step: Aromatization is restored as the leaving group, the chloride ion, is expelled, yielding the substituted nitroaromatic product.

This mechanistic understanding is critical for rationalizing the feasibility of the proposed synthesis and for troubleshooting potential challenges.

Unresolved Challenges and Future Research Opportunities

The logical design of a synthetic pathway is the first step; however, its practical implementation presents several challenges that constitute significant opportunities for future research.

Lack of Empirical Data: The most immediate challenge is the absence of published, validated procedures and comprehensive characterization data for this compound. A foundational research effort is required to synthesize, isolate, purify, and thoroughly characterize this compound using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and to determine its fundamental physical properties, such as melting point and solubility.

Regioselectivity of the SNAr Reaction: While the nitro group strongly activates the C-2 position, the C-6 position is also ortho to the nitro group and could potentially undergo substitution, leading to the formation of an isomeric byproduct (6-tert-butoxy-1-chloro-3-nitrobenzene). A key research opportunity lies in the systematic optimization of reaction conditions (e.g., temperature, solvent polarity, and the counter-ion of the tert-butoxide) to maximize the regioselectivity and yield of the desired C-2 substituted product.

Steric Hindrance: The bulky tert-butyl group presents a considerable steric impediment. This could slow the rate of the initial SNAr reaction, requiring more forcing conditions. Furthermore, the proximity of this bulky group to the nitro function might hinder the subsequent reduction step. Investigating the efficacy of various reducing agents and catalyst systems to overcome this potential steric shielding would be a valuable area of study.

Potential for Further Exploration in Advanced Organic Synthesis

Assuming its successful synthesis, this compound holds potential as a versatile building block in advanced organic synthesis.

Scaffold for Agrochemicals and Pharmaceuticals: Substituted anilines are privileged structures in medicinal chemistry and agrochemical design. atamanchemicals.com The unique combination of a lipophilic tert-butoxy (B1229062) group, a halogen atom suitable for cross-coupling, and a modifiable amine group makes this compound an attractive starting point for generating libraries of novel bioactive molecules. The tert-butoxy group can enhance membrane permeability and metabolic stability, while the chlorine atom provides a handle for introducing molecular complexity via reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling.

Precursor for Diverse Functional Groups: The primary amine functionality is a gateway to numerous other chemical transformations. Through diazotization, the amine can be converted into a wide array of substituents (e.g., –OH, –CN, –F, –Br, –I), enabling the synthesis of a diverse family of 2-tert-butoxy-3-chloro-substituted benzene (B151609) derivatives.

Late-Stage Functionalization: The tert-butoxy group is a well-known acid-labile protecting group for phenols. This intrinsic property could be exploited in complex total synthesis, where the group could be removed in a late stage to unmask a phenol (B47542) for further functionalization, a strategy that offers significant synthetic flexibility.

Interdisciplinary Perspectives and Methodological Advancements

Advancing the study of this compound can be significantly enhanced by incorporating interdisciplinary approaches and modern synthetic methodologies.

Computational Chemistry: Before extensive laboratory work, computational methods such as Density Functional Theory (DFT) can be employed. These tools can model the SNAr reaction to predict the activation barriers for substitution at C-2 versus C-6, thus providing a theoretical basis for the expected regioselectivity. This synergy between computational and experimental chemistry can save resources and accelerate the optimization process.

Flow Chemistry: The initial nitration to prepare the precursor and the subsequent SNAr reaction could benefit from the application of flow chemistry. This technology allows for precise control over reaction parameters, rapid optimization, and enhanced safety, particularly for highly exothermic or potentially hazardous reactions. It represents a significant methodological advancement over traditional batch chemistry for safely exploring and scaling up such transformations.

Advanced Catalyst Development: Research into novel catalytic systems could provide alternative and more efficient synthetic routes. For instance, developing catalysts for a direct C-H etherification of 2,6-dichloroaniline (B118687) could, in principle, bypass the multi-step nitro-group-dependent pathway, offering a more atom-economical approach. Similarly, new catalysts designed for the reduction of sterically hindered nitro groups could prove invaluable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-butoxy)-3-chloroaniline, considering steric hindrance from the tert-butoxy group?

- Methodological Answer : The tert-butoxy group introduces significant steric hindrance, requiring careful selection of reaction conditions. A viable approach involves nucleophilic aromatic substitution (NAS) with tert-butoxide on a pre-chlorinated aniline derivative. For example, analogous methods for tert-butyl-containing compounds use protecting groups (e.g., silyl ethers) to mitigate steric interference during substitution . Rotating bomb calorimetry (for thermodynamic validation) and vacuum sublimation techniques (to isolate intermediates) are critical for optimizing yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves steric and electronic effects of the tert-butoxy group (e.g., upfield shifts for tert-butyl protons).

- FTIR : Identifies N-H stretching (≈3400 cm⁻¹) and C-O-C vibrations (≈1250 cm⁻¹) from the ether group.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS or GC-MS, as in combustion calorimetry studies for related chloroanilines) .

Advanced Research Questions

Q. How does the tert-butoxy substituent influence the thermodynamic stability of this compound compared to other chloro-substituted anilines?

- Methodological Answer : The tert-butoxy group increases steric bulk, potentially stabilizing the compound against oxidation but reducing solubility. Comparative studies on monochloroaniline isomers (e.g., 2-, 3-, and 4-chloroaniline) show that substituent position affects enthalpy of formation (ΔfH°). For instance, 3-chloroaniline has ΔfH°(g) = 53.0 ± 2.8 kJ·mol⁻¹ , but the tert-butoxy group likely lowers this due to electron-donating effects. Computational methods (e.g., DFT) can validate these trends by modeling bond dissociation energies and gas-phase acidities .

Q. How should researchers address contradictions in residue analysis data caused by the instability of this compound?

- Methodological Answer : Instability during storage or analysis (e.g., degradation to 3-chloroaniline derivatives) requires immediate post-sampling analysis. For example, EFSA guidelines for chlorpropham residues highlight the need for rapid quantification of unstable intermediates using HPLC-MS/MS with cold-chain storage . Parallel control experiments under inert atmospheres (N2/Ar) can isolate degradation pathways.

Q. What computational methodologies are validated for reconciling experimental thermochemical data with theoretical predictions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) have been benchmarked against experimental enthalpies of formation for chloroanilines . These models predict proton affinities and N-H bond dissociation energies with <5% error. For tert-butoxy derivatives, solvation models (e.g., COSMO-RS) should account for steric effects on solubility and reactivity.

Q. How can substituent effects (e.g., tert-butoxy vs. methoxy) on aromatic reactivity be systematically studied?

- Methodological Answer : Design comparative kinetic studies using Hammett plots or Mayr’s electrophilicity scales. For example, tert-butoxy’s electron-donating nature slows electrophilic substitution compared to methoxy. Case studies on tert-butyl silyl ethers (e.g., 3-(tert-butyldiphenylsilyloxymethyl)-2,4-dichloroaniline) demonstrate steric shielding effects via X-ray crystallography and reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.